REACTION_CXSMILES
|
C(OC([N:8]1[CH:13]2[CH2:14][CH2:15][CH2:16][CH:9]1[CH2:10][N:11]([C:17]1[CH:26]=[CH:25][C:24]3[C:19](=[CH:20][CH:21]=[C:22]([N+:27]([O-:29])=[O:28])[CH:23]=3)[N:18]=1)[CH2:12]2)=O)(C)(C)C.FC(F)(F)C(O)=O.N>>[N+:27]([C:22]1[CH:23]=[C:24]2[C:19](=[CH:20][CH:21]=1)[N:18]=[C:17]([N:11]1[CH2:10][CH:9]3[NH:8][CH:13]([CH2:14][CH2:15][CH2:16]3)[CH2:12]1)[CH:26]=[CH:25]2)([O-:29])=[O:28]
|
Name
|
3-(6-nitro-quinolin-2-yl)-3,9-diaza-bicyclo[3.3.1]nonane-9-carboxylic acid tert-butyl ester
|
Quantity
|
0.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1C2CN(CC1CCC2)C2=NC1=CC=C(C=C1C=C2)[N+](=O)[O-]
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Type
|
CUSTOM
|
Details
|
was stirred for 10 min at room-temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with dichloromethane
|
Type
|
CUSTOM
|
Details
|
The mixture was dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
STIRRING
|
Details
|
by stirring in diethylether
|
Type
|
FILTRATION
|
Details
|
filtration
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
[N+](=O)([O-])C=1C=C2C=CC(=NC2=CC1)N1CC2CCCC(C1)N2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |